molecular formula C10H21NO B13525098 4-[2-(1-Methylethoxy)ethyl]piperidine CAS No. 70724-73-1

4-[2-(1-Methylethoxy)ethyl]piperidine

Cat. No.: B13525098
CAS No.: 70724-73-1
M. Wt: 171.28 g/mol
InChI Key: BEYQXDFWFKEGHA-UHFFFAOYSA-N
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Description

4-[2-(1-Methylethoxy)ethyl]piperidine is an organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are widely used in the synthesis of pharmaceuticals and other organic compounds. The structure of this compound consists of a piperidine ring substituted with a 2-(1-methylethoxy)ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1-Methylethoxy)ethyl]piperidine can be achieved through various synthetic routes. One common method involves the reaction of piperidine with 2-(1-methylethoxy)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability. The use of automated systems and advanced purification techniques such as chromatography can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(1-Methylethoxy)ethyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the 2-(1-methylethoxy)ethyl group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

4-[2-(1-Methylethoxy)ethyl]piperidine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of biological pathways and as a building block for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(1-Methylethoxy)ethyl]piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, widely used in organic synthesis.

    N-Methylpiperidine: A derivative with a methyl group on the nitrogen atom.

    4-Ethylpiperidine: A piperidine derivative with an ethyl group at the 4-position.

Uniqueness

4-[2-(1-Methylethoxy)ethyl]piperidine is unique due to the presence of the 2-(1-methylethoxy)ethyl group, which imparts specific chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other piperidine derivatives.

Properties

CAS No.

70724-73-1

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

4-(2-propan-2-yloxyethyl)piperidine

InChI

InChI=1S/C10H21NO/c1-9(2)12-8-5-10-3-6-11-7-4-10/h9-11H,3-8H2,1-2H3

InChI Key

BEYQXDFWFKEGHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCC1CCNCC1

Origin of Product

United States

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